molecular formula C14H12N2OS B15464875 N-(2-Carbamothioylphenyl)benzamide CAS No. 59525-06-3

N-(2-Carbamothioylphenyl)benzamide

Cat. No.: B15464875
CAS No.: 59525-06-3
M. Wt: 256.32 g/mol
InChI Key: JJIJLFRTFITFFX-UHFFFAOYSA-N
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Description

N-(2-Carbamothioylphenyl)benzamide is a chemical compound offered for research and development purposes. This substance belongs to a class of benzoylthiourea derivatives , which are of significant interest in scientific studies due to their diverse properties and potential applications. Research Applications and Value: Benzoylthiourea analogs are frequently investigated in multiple research fields. Studies on similar compounds focus on the analysis of their molecular conformation , which is often stabilized by a network of intermolecular and intramolecular hydrogen bonds . These structural features are critical for understanding the solid-state properties and crystal packing of materials. The comprehensive experimental and theoretical analysis of related molecules, including DFT calculations and the study of global chemical reactivity parameters, provides a foundation for exploring the electronic characteristics of this chemical family . Furthermore, some thiourea derivatives are subjects of study for their biological activity , with research involving molecular docking simulations to assess potential interactions with proteins, such as studies on the main protease of the COVID-19 coronavirus . Handling and Safety: As with many research chemicals, appropriate safety precautions must be taken. Related compounds have been associated with health hazards, such as toxicity if swallowed . Researchers should consult the provided Safety Data Sheet (SDS) and handle this product with adequate personal protective equipment. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

CAS No.

59525-06-3

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-(2-carbamothioylphenyl)benzamide

InChI

InChI=1S/C14H12N2OS/c15-13(18)11-8-4-5-9-12(11)16-14(17)10-6-2-1-3-7-10/h1-9H,(H2,15,18)(H,16,17)

InChI Key

JJIJLFRTFITFFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: Key Structural and Spectroscopic Features

Compound Name Functional Groups Notable Interactions Reference
N-(2-Carbamothioylphenyl)benzamide C=O, C=S, N–H Intramolecular H-bonds (N–H⋅⋅⋅O/S)
N–((2–Acetylphenyl)carbamothioyl)benzamide C=O, C=S, acetyl group C14–H14⋅⋅⋅S1, N2–H2⋅⋅⋅O2 (intramolecular)
N,N-diethyl-N’-benzoylthiourea C=O, C=S, ethyl groups Intermolecular H-bonds (N–H⋅⋅⋅S)
4-Bromo-N-(dimethylcarbamothioyl)benzamide Br, C=O, C=S, methyl groups Halogen bonding (Br⋅⋅⋅S/O)
N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide Cl, CF₃, ethoxy group Enhanced lipophilicity due to CF₃ and Cl

Key Observations :

  • Substituents on the phenyl ring (e.g., acetyl, bromo, ethoxy) modulate electronic properties and intermolecular interactions. For example, halogen atoms (Br, Cl) introduce halogen bonding, while ethoxy groups enhance lipophilicity .

Key Observations :

  • Antioxidant activity is pronounced in derivatives with electron-donating substituents (e.g., hydroxyl, methoxy) on the phenyl ring, as seen in compounds A8 and H10 .
  • Anti-inflammatory and analgesic effects are linked to benzimidazole-containing derivatives, where chloro substituents enhance potency .
  • The benzoxazolyl group in ’s compound may improve target binding in enzyme inhibition, though specific data are lacking.

Computational and Crystallographic Insights

  • N–((2–Acetylphenyl)carbamothioyl)benzamide : DFT studies (B3LYP/6-311G(d,p)) reveal a narrow HOMO-LUMO gap (4.5 eV), suggesting high chemical reactivity. Hirshfeld surface analysis highlights dominant H-bonding (45%) and van der Waals (30%) interactions .
  • SHELX Refinement : Crystal structures of analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) were solved using SHELXL, confirming planar benzamide-thiourea conformations .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-Carbamothioylphenyl)benzamide, and which analytical techniques confirm its structural integrity?

  • Synthesis : A two-step process:

Benzoyl chloride reacts with KSCN to form benzoyl isothiocyanate.

Benzoyl isothiocyanate reacts with 2-acetylaniline in dry acetone to yield the title compound .

  • Characterization :

  • Single-crystal XRD for 3D molecular conformation and hydrogen bonding (e.g., C–H···O/S and N–H···O interactions) .
  • NMR/IR spectroscopy to confirm functional groups (amide, thiourea) and purity .

Q. How is single-crystal X-ray diffraction (XRD) employed to determine the molecular structure, and what software is used for refinement and visualization?

  • Experimental Protocol : Crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection and integration use programs like APEX3 or CrysAlisPro.
  • Refinement : SHELXL/SHELXS (for small molecules) or SHELXPRO (macromolecular interfaces) for structure solution and refinement .
  • Visualization : ORTEP-3 (for thermal ellipsoid plots) and WinGX (crystallographic suite) .

Q. What spectroscopic methods are critical for characterizing functional groups in This compound?

  • 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.3 ppm) and carbonyl carbons (δ ~165–170 ppm).
  • FT-IR : Confirms amide C=O (~1670 cm⁻¹) and thiourea C=S (~1250 cm⁻¹) stretching vibrations .

Advanced Research Questions

Q. How do researchers address discrepancies between experimental (XRD) and computational (DFT) bond parameters in structural analysis?

  • Validation : Compare bond lengths/angles from XRD with DFT-optimized structures (e.g., B3LYP/6-311G(d,p) level). Adjust basis sets or include solvent effects to minimize deviations .
  • Crystal Packing : Account for intermolecular forces (e.g., hydrogen bonds) in XRD data that DFT gas-phase models may overlook .

Q. What methodologies quantify intermolecular interactions and their energies in This compound?

  • Hirshfeld Surface Analysis : Maps dnorm, shape index, and curvedness using Crystal Explorer 17.5 to visualize C–H···O/S contacts .
  • Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) to rank contributions of H-bonds vs. van der Waals forces .

Q. How do global chemical reactivity descriptors (from DFT) inform electronic properties and potential reactivity?

  • HOMO-LUMO Gap : Predicts charge-transfer behavior (e.g., ΔE = 4.5 eV indicates moderate reactivity) .
  • Fukui Functions : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiourea as a nucleophile) .
  • Molecular Electrostatic Potential (MEP) : Highlights regions prone to electrophilic attack (e.g., carbonyl oxygen) .

Q. What strategies optimize molecular docking studies to predict inhibitory activity against targets like SARS-CoV-2 main protease?

  • Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand docking.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., Nelfinavir).
  • Post-Docking Analysis : Evaluate binding poses for hydrogen bonds with catalytic dyad residues (His41/Cys145) .

Q. How can researchers resolve contradictions between thermal analysis (TGA/DSC) and computational thermodynamics data?

  • Experimental Calibration : Perform TGA under inert atmosphere (N2) to match DFT-calculated gas-phase thermochemical properties (e.g., enthalpy of decomposition) .
  • Basis Set Effects : Use higher-level basis sets (e.g., 6-311++G(3df,3pd)) to improve accuracy of computed Gibbs free energy .

Methodological Resources

  • DFT Calculations : Gaussian 16 (B3LYP/6-311G(d,p)) and Multiwfn 3.7 for wavefunction analysis .
  • Crystallography : SHELX suite (refinement), Olex2 (visualization), and PLATON for symmetry checks .
  • Data Reproducibility : Deposit XRD data in CCDC (e.g., CIF files) and validate docking protocols with PDBbind benchmarks .

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